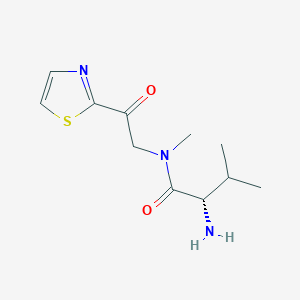

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-7(2)9(12)11(16)14(3)6-8(15)10-13-4-5-17-10/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGPSECKOGTZDG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC(=O)C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide, also known by its CAS number 1354033-01-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 241.35 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies indicate that compounds containing thiazole derivatives exhibit moderate cytotoxicity against various cancer cell lines. For instance, similar thiazole compounds have shown effectiveness against human breast cancer cells and other malignancies through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties : The thiazole moiety is known for its broad-spectrum antimicrobial activity. Research has demonstrated that thiazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways .

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 20 µM against breast and lung cancer cells. The compound's structural features were linked to its ability to induce apoptosis in these cells .

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of thiazole derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL, indicating potent antibacterial activity .

Study 3: Enzyme Interaction

Molecular docking studies revealed that this compound could bind effectively to the active sites of enzymes involved in inflammatory pathways. This suggests potential use in treating inflammatory diseases by modulating enzyme activity .

Data Tables

| Biological Activity | IC50/MIC Values | Cell Lines/Pathogens Tested |

|---|---|---|

| Cytotoxicity | 5 - 20 µM | Breast and Lung Cancer Cells |

| Antibacterial | 12.5 µg/mL | Various Gram-positive and Gram-negative Bacteria |

| Enzyme Inhibition | Binding Energy: -5.88 kcal/mol | Inflammatory Enzymes |

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide, exhibit promising anticancer activity. Thiazole compounds have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, derivatives of 2-amino-thiazole have shown significant anti-proliferative effects on human leukemia cells and other cancer types .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have reported that thiazole derivatives possess moderate to good antibacterial and antifungal activities against strains such as E. coli and S. aureus. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that thiazole-based compounds may offer neuroprotective benefits. The structural characteristics of this compound could influence neuroprotective pathways, making it a candidate for research in neurodegenerative diseases .

Synthesis of Thiazole Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining amino acids with thiazole derivatives through condensation reactions to form the desired amide.

- Cyclization Techniques : Utilizing cyclization methods to create the thiazole ring structure, which is crucial for the bioactivity of the compound.

These synthetic approaches allow for the modification of the thiazole moiety to optimize therapeutic effects .

Anticancer Activity Assessment

In a study evaluating various thiazole derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines, including HepG2 and K562 leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Antimicrobial Efficacy Testing

A case study focused on the antimicrobial activity of thiazole compounds demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans. This supports its application in developing new antimicrobial therapies .

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization to form fused heterocyclic systems. Key findings include:

Table 1: Cyclization Reactions

Nucleophilic Substitution

The amino group undergoes substitution with electrophilic reagents:

Table 2: Substitution Reactions

Condensation with Carbonyl Compounds

The β-ketoamide moiety facilitates condensation:

Table 3: Condensation Reactions

Mechanistic Insights

-

Schiff Base Formation : The amino group reacts with ketones/aldehydes to form intermediates that cyclize under acidic conditions (e.g., pyrrole synthesis) .

-

Electrophilic Aromatic Substitution : The thiazole ring directs electrophiles to the 5-position, as shown in docking studies with COX-2 .

-

Acylation Kinetics : Reaction rates with acyl chlorides depend on steric hindrance from the N-methyl and cyclopropyl groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amines and Amides

Key Observations :

- Thiazole vs. Imidazole: The thiazole in the target compound differs from MeIQx’s imidazole-quinoxaline system, which is associated with carcinogenicity . This distinction may influence toxicity profiles.

- Amide Backbone : Unlike ADMBA’s chlorinated benzamide structure , the target compound’s butyramide chain could enhance solubility but reduce thermal stability (see §2.2).

Thermal Stability and Physicochemical Properties

Table 2: Thermal Stability of ADMBA vs. Hypothetical Data for Target Compound

Analysis :

- ADMBA’s thermal stability is well-documented, with a self-accelerating decomposition temperature (SADT) of 221°C and robust kinetic modeling .

Q & A

Q. What synthetic strategies are recommended for enantioselective synthesis of (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide?

A multi-step synthesis approach is typically employed, starting with chiral precursors to ensure stereochemical fidelity. Protecting groups (e.g., Fmoc or Boc) may be used to safeguard the amino and amide functionalities during thiazole ring formation. Reaction parameters (temperature, solvent, catalyst) can be optimized using Design of Experiments (DoE) software like Design Expert to maximize yield and enantiomeric excess (ee). Final purification via chiral HPLC or crystallization ensures enantiopurity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of:

- 1H/13C NMR spectroscopy to confirm proton environments and carbon骨架.

- High-resolution mass spectrometry (HR-MS) for molecular weight verification.

- X-ray crystallography (if the compound crystallizes) to resolve the absolute (S)-configuration.

- FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). These methods collectively address potential synthesis impurities or stereochemical deviations .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

Develop a validated LC-MS/MS protocol with the following steps:

- Sample preparation : Protein precipitation using acetonitrile or solid-phase extraction (SPE).

- Chromatography : A C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection : Multiple reaction monitoring (MRM) for selective ion transitions. Include deuterated internal standards to correct for matrix effects.

Advanced Research Questions

Q. How does the thiazole moiety influence the compound’s interaction with N-terminal methyltransferases?

The thiazole ring may act as a hydrogen-bond acceptor or participate in π-π stacking with aromatic residues in enzyme active sites. To investigate:

- Synthesize analogs lacking the thiazole or with substituted variants (e.g., oxazole).

- Compare inhibition constants (Ki) using enzyme kinetics assays.

- Perform molecular docking against methyltransferase structures (e.g., Class 2 transferases in IUBMB data ).

Q. What methodologies resolve contradictions in reported IC50 values across enzymatic assays?

Discrepancies often arise from assay conditions (e.g., substrate concentration, pH). Address this by:

- Standardizing assay buffers (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM Mg²⁺).

- Using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Validating results with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can the S-configuration impact the compound’s metabolic stability in vivo?

Enantioselective metabolism by cytochrome P450 enzymes may lead to differential clearance rates. Methodologies include:

- Chiral stability studies : Incubate (S)- and (R)-enantiomers with liver microsomes.

- LC-MS chiral separation to quantify residual compound.

- Molecular dynamics simulations to assess stereospecific interactions with metabolizing enzymes.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. lipid-rich environments?

- Solubility assays : Use shake-flask method (aqueous buffer) vs. partition coefficient (logP) measurements.

- Molecular dynamics : Simulate hydration shells to predict solubility trends.

- Experimental validation : Adjust pH or use co-solvents (e.g., DMSO ≤1%) to mimic physiological conditions.

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.